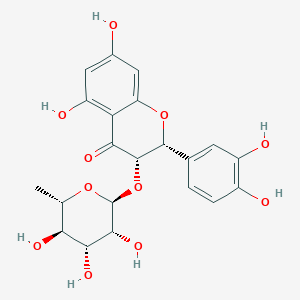

Isoastilbin

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22O11 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |

InChI Key |

ZROGCCBNZBKLEL-OOHAXVOVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Synonyms |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Isoastilbin

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes detailed information on its physicochemical properties, stereochemistry, natural sources, and the experimental protocols used for its isolation and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this class of flavonoids, offering valuable insights for research and drug development.

Chemical Structure and Identification

This compound is a flavanonol, a type of flavonoid characterized by a C6-C3-C6 carbon skeleton. It is a glycoside derivative of taxifolin.

IUPAC Name: (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]

Chemical Formula: C₂₁H₂₂O₁₁[1]

Stereochemistry: The core structure of this compound contains two stereocenters in the C-ring, at positions 2 and 3. This compound is the (2R, 3S) or (2R-cis) isomer.[2][3] It is one of four common stereoisomers[2][3]:

These isomers can interconvert through a chalcone intermediate, particularly under certain pH and temperature conditions.[2]

Chemical Identifiers

| Identifier | Value |

| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O)O[1] |

| InChI | InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1[1] |

| InChIKey | ZROGCCBNZBKLEL-OOHAXVOVSA-N[1] |

| CAS Number | 54081-48-0[1] |

| PubChem CID | 9981176[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Weight | 450.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 450.11621151 Da | PubChem[1] |

| Melting Point | 278-280 °C (decomposes) | Smolecule[5] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 186 Ų | PubChem[1] |

| Solubility | Very slightly soluble in water. The water solubility of its stereoisomers, astilbin and neoastilbin, are reported as 132.72 µg/mL and 217.16 µg/mL, respectively. | MDPI[6][7] |

Natural Sources

This compound is a naturally occurring flavonoid found in several plant species. It is often co-extracted with its stereoisomers. Notable sources include:

-

Smilax glabra (Tufuling): The rhizome of this plant is a primary source for the isolation of this compound.[4]

-

Neolitsea aurata [1]

-

Smilax corbularia [1]

-

Bafodeya benna

Experimental Protocols

Extraction and Purification

A common workflow for the extraction and purification of this compound from its natural sources, such as the rhizome of Smilax glabra, is outlined below.

Detailed Methodology: High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for separating compounds from complex mixtures.

-

Preparation of Solvent System: A two-phase solvent system composed of n-hexane, n-butanol, and water in a 1:1:2 volume ratio is prepared and thoroughly equilibrated. The phases are then separated.[4]

-

Stationary Phase: The upper phase of the solvent system is used as the stationary phase and is pumped into the HSCCC column.[4]

-

Sample Loading: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the upper and lower phases and injected into the system.[4]

-

Elution: The lower phase is used as the mobile phase and is pumped through the column at a specific flow rate, while the column is rotated at high speed.

-

Fraction Collection: The eluent is monitored by UV detection, and fractions are collected based on the chromatogram.

-

Analysis: Fractions containing this compound are pooled, concentrated, and analyzed for purity using High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Methodology Overview:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) is used to determine the accurate molecular weight and elemental composition. The fragmentation pattern provides clues about the core flavonoid structure and the nature of the glycosidic linkage.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination.[8]

-

¹H NMR: Identifies the number and types of protons in the molecule, including those on the aromatic rings and the sugar moiety.

-

¹³C NMR: Determines the number and types of carbon atoms, providing a map of the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is critical for piecing together the molecular fragments and determining the position of the sugar unit on the flavonoid core.[9]

-

Key Signaling Pathways

Research, primarily on the closely related and often co-occurring isomer astilbin, has revealed significant modulation of key cellular signaling pathways. Given the structural similarity, this compound is expected to have comparable biological activities.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

This compound and its isomers exhibit potent anti-inflammatory properties by suppressing key pro-inflammatory signaling cascades in immune cells like macrophages.

References

- 1. This compound | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astilbin - Wikipedia [en.wikipedia.org]

- 4. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 54141-72-9 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. hyphadiscovery.com [hyphadiscovery.com]

Isoastilbin's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Characterized by the activation of glial cells, such as microglia and astrocytes, it leads to the production of pro-inflammatory mediators that contribute to neuronal damage. Isoastilbin, a flavonoid compound, has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects. It details the compound's modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. This document summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development in this area.

Introduction to Neuroinflammation

Neuroinflammation is the brain's innate immune response to stimuli such as infection, trauma, or protein aggregates.[1] While initially a protective mechanism, chronic neuroinflammation can become detrimental, contributing to the progression of neurodegenerative diseases.[2] This process is primarily mediated by microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[3][4] Upon activation, these cells release a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS), creating a neurotoxic environment.[2][5] Key signaling pathways, including NF-κB and MAPK, are central to regulating the expression of these inflammatory mediators.[6][7] The NLRP3 inflammasome is another critical component, responsible for the maturation and secretion of IL-1β and IL-18.[8][9]

This compound's Core Mechanism: A Multi-Pathway Approach

This compound, a dihydroflavonol glycoside, demonstrates significant anti-inflammatory and neuroprotective effects by targeting multiple key signaling pathways implicated in neuroinflammation. Its mechanism of action is centered on the inhibition of pro-inflammatory cascades and the activation of antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key aspect of this compound's anti-neuroinflammatory effects.[7][10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11]

Astilbin, an isomer of this compound, has been shown to attenuate cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway.[10] This suggests that this compound may act upstream to prevent the initial activation of this cascade. By inhibiting the phosphorylation of IκB, this compound effectively traps NF-κB in the cytoplasm, preventing it from promoting the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[10][11]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines in microglia.[6][12] Different stimuli can activate distinct MAPK pathways, all of which can contribute to neuroinflammation.[6] this compound has been shown to counteract the lipopolysaccharide (LPS)-induced phosphorylation of JNK and ERK1/2, with a particularly notable inhibitory effect on JNK activation.[12] By inhibiting the phosphorylation of these key kinases, this compound can suppress the downstream activation of transcription factors that drive inflammatory gene expression. This modulation of MAPK signaling is a key mechanism by which this compound shifts microglia from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[12]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[8][13] Activation of the NLRP3 inflammasome is a key event in neuroinflammation associated with various neurological diseases.[9] While direct studies on this compound's effect on the NLRP3 inflammasome in a neuroinflammatory context are emerging, its ability to suppress upstream activators like ROS and NF-κB suggests a strong potential for NLRP3 inhibition. By reducing the initial priming signal (mediated by NF-κB) and the activation signal (often involving ROS), this compound can effectively dampen the entire inflammasome activation cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of astilbin (an isomer of this compound with similar reported activities) on key inflammatory markers from preclinical studies.

Table 1: Effect of Astilbin on Pro-inflammatory Cytokine Expression

| Cytokine | Model | Treatment Group | Change vs. Control | Reference |

| TNF-α mRNA | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |

| IL-1β mRNA | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |

| IL-6 mRNA | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |

| TNF-α protein | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |

| IL-1β protein | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |

| IL-6 protein | Rat cerebral I/R | I/R + Astilbin | Significant decrease | [10] |

I/R: Ischemia/Reperfusion

Table 2: Effect of Astilbin on NF-κB Pathway Proteins

| Protein | Model | Treatment Group | Change vs. Control | Reference |

| TLR4 | H/R in SH-SY5Y cells | H/R + Astilbin | Significant decrease | [10] |

| MyD88 | H/R in SH-SY5Y cells | H/R + Astilbin | Significant decrease | [10] |

| p-NF-κB-p65 | H/R in SH-SY5Y cells | H/R + Astilbin | Significant decrease | [10] |

H/R: Hypoxia/Reoxygenation

Detailed Experimental Protocols

This section outlines the general methodologies employed in studies investigating the anti-neuroinflammatory effects of this compound and related compounds.

Cell Culture and Treatment

-

Cell Lines: BV2 microglial cells, primary microglia, SH-SY5Y human neuroblastoma cells, and primary cortical neurons are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) is a frequently used stimulus to induce an inflammatory response in microglial cells. Oxygen-glucose deprivation/reoxygenation (OGD/R) is used to model ischemic injury in neuronal cell cultures.[14]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified pre-treatment or co-treatment period.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-JNK, NLRP3, Caspase-1) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or tissue homogenates.

-

Sample Collection: Cell culture media or tissue lysates are collected.

-

Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated based on a standard curve.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: The cDNA is amplified using gene-specific primers and a real-time PCR system with a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent for neuroinflammatory disorders. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also showing potential for NLRP3 inflammasome suppression, underscores its therapeutic potential. The data gathered from preclinical studies strongly support its anti-neuroinflammatory and neuroprotective effects.

Future research should focus on:

-

Elucidating the direct interaction of this compound with components of the NLRP3 inflammasome.

-

Conducting comprehensive in vivo studies in various animal models of neurodegenerative diseases to evaluate its efficacy and safety.

-

Investigating the pharmacokinetics and blood-brain barrier permeability of this compound to optimize its delivery to the CNS.[15][16]

This technical guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals dedicated to advancing treatments for neuroinflammatory diseases.

References

- 1. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pterostilbene Attenuates Astrocytic Inflammation and Neuronal Oxidative Injury After Ischemia-Reperfusion by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astrocyte-Mediated Neuroinflammation in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 8. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astilbin attenuates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of NLRP3-CASP1 in inflammasome-mediated neuroinflammation and autophagy dysfunction in manganese-induced, hippocampal-dependent impairment of learning and memory ability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Blood–Brain Barrier Breakdown in Neuroinflammation: Current In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroinflammatory mechanisms of blood-brain barrier damage in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasure: A Technical Guide to the Natural Sources and Extraction of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential. The document details its primary natural sources and outlines various methodologies for its extraction and purification, with a focus on providing actionable data and protocols for research and development.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. It is a stereoisomer of the more commonly known astilbin. The primary botanical sources identified for this compound are presented in Table 1. While this compound is directly reported in these plants, it's important to note that it often co-exists with its other stereoisomers, namely astilbin, neoastilbin, and neothis compound.[1][2]

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Geographical Distribution (if available) |

| Smilax glabra Roxb. | Smilacaceae | Rhizome | China |

| Neolitsea aurata | Lauraceae | Not specified | Not specified |

| Smilax corbularia | Smilacaceae | Not specified | Not specified |

| Weinmannia trichosperma Cav. | Cunoniaceae | Bark | Not specified |

| Engelhardtia roxburghiana Wall. | Juglandaceae | Not specified | Not specified |

| Astragalus membranaceus | Fabaceae | Not specified | Not specified |

Note: The presence and concentration of this compound can vary based on factors such as plant age, geographical location, and harvesting time.

Isomeric Relationship of Astilbin and Its Stereoisomers

This compound is one of four stereoisomers with the same chemical formula but different spatial arrangements of atoms. Understanding this relationship is crucial for extraction and purification, as these isomers often co-elute and require specific chromatographic conditions for separation. The isomers are astilbin (2R, 3R), neoastilbin (2S, 3S), neothis compound (2S, 3R), and this compound (2R, 3S).[1][2]

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through various conventional and modern techniques. The choice of method depends on factors such as the plant matrix, desired yield and purity, and available resources.

Conventional Extraction Methods

Traditional solvent-based extraction methods are widely used for their simplicity and scalability.[3][4][5]

-

Maceration: This involves soaking the plant material in a solvent for a specific period with occasional agitation.

-

Percolation: In this method, the solvent is allowed to pass slowly through the powdered plant material packed in a column.

-

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent, which is repeatedly vaporized and condensed to wash through the plant material.[5]

Modern Extraction Techniques

Modern extraction methods offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.[3][4][6]

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.[6]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds.[7][8] This method is known for its speed and efficiency.[7]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that does not require a solid support matrix, making it suitable for the separation and purification of natural products like this compound.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and purification of this compound and its isomers.

General Experimental Workflow for Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant material.

Protocol 1: Microwave-Assisted Extraction (MAE) of Astilbin Isomers from Lysiphyllum strychnifolium

This protocol is adapted from a study on astilbin extraction and is applicable for the extraction of its isomers, including this compound.[7][8]

Table 2: Optimized Conditions for Microwave-Assisted Extraction

| Parameter | Value |

| Plant Material | Dried and powdered Lysiphyllum strychnifolium stems |

| Solvent | Water:Methanol (40:60, v/v) |

| Solid-to-Liquid Ratio | 5 g of powder in 200 mL of solvent |

| Microwave Power | 450 W |

| Extraction Cycles | 6 cycles (30s on, 30s off per cycle) |

| Total Extraction Time | 6 minutes |

Methodology:

-

Five grams of the powdered plant material are suspended in 200 mL of the water:methanol (40:60) solvent in a beaker.

-

The suspension is subjected to microwave irradiation in a commercial microwave oven.

-

Intermittent microwave radiation is applied for 30 seconds, followed by a 30-second pause to prevent overheating. This constitutes one cycle.

-

The process is repeated for a total of six cycles.

-

After extraction, the mixture is filtered, and the filtrate is collected for further analysis and purification.

Protocol 2: Optimized Ethanol Extraction of Astilbin Isomers from Smilax glabra Rhizome

This protocol is based on a response surface methodology optimization study for astilbin extraction.[10][11]

Table 3: Optimized Conditions for Ethanol Extraction

| Parameter | Optimal Value |

| Plant Material | Dried and powdered Smilax glabra rhizome |

| Solvent | 60% Ethanol in water |

| Extraction Temperature | 73.63 °C |

| Extraction Time | 40 minutes |

| Liquid-to-Solid Ratio | 29.89 mL/g |

Methodology:

-

Approximately 3 g of the powdered rhizome is placed in an Erlenmeyer flask.

-

The specified volume of 60% ethanol is added to achieve the optimal liquid-to-solid ratio.

-

The mixture is heated to 73.63 °C and maintained for 40 minutes with continuous stirring.

-

The extract is then filtered through a 0.45 µm filter paper.

-

The filtrate is concentrated using a rotary evaporator at 45 °C.

Protocol 3: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the purification of astilbin and this compound from a crude extract of Smilax glabra.[9]

Table 4: Parameters for HSCCC Purification

| Parameter | Description |

| Instrument | High-Speed Counter-Current Chromatograph |

| Column Volume | 700 mL |

| Solvent System | n-hexane-n-butanol-water (1:1:2, v/v/v) |

| Stationary Phase | Upper phase of the solvent system |

| Mobile Phase | Lower phase of the solvent system |

| Sample Loading | 1.5 g of crude extract |

Methodology:

-

The HSCCC column is filled with the stationary phase (upper phase).

-

The mobile phase (lower phase) is then pumped through the column at a specific flow rate while the column is rotating at a set speed.

-

Once hydrodynamic equilibrium is reached, the crude sample (1.5 g dissolved in a suitable solvent) is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected.

-

The collected fractions are analyzed (e.g., by HPLC) to identify those containing pure this compound.

-

The chemical structures of the purified compounds are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[9]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited extraction and purification experiments.

Table 5: Yield of this compound from Smilax glabra using HSCCC

| Parameter | Value | Reference |

| Starting Material | 1.5 g of crude extract | [9] |

| Yield of this compound | 48 mg | [9] |

| Yield of Astilbin | 105 mg | [9] |

Table 6: Predicted and Validated Yield of Astilbin from Smilax glabra using Optimized Ethanol Extraction

| Parameter | Predicted Yield (mg/g) | Validated Yield (mg/g) | Reference |

| Astilbin | 15.05 | Not specified in abstract | [10] |

Note: The yield of this compound was not explicitly reported in this optimization study, which focused on astilbin.

Conclusion

This technical guide has provided a detailed overview of the natural sources and extraction methodologies for this compound. The information presented, including specific experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The modern extraction techniques highlighted offer efficient and environmentally friendly alternatives to conventional methods, paving the way for further investigation and utilization of this compound's therapeutic properties. Further research is warranted to explore a wider range of plant sources and to optimize extraction and purification processes for higher yields and purity of this promising bioactive compound.

References

- 1. Astilbin - Wikipedia [en.wikipedia.org]

- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Methods for the Isolation of Isoflavonoids from Plant Material [ouci.dntb.gov.ua]

- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Unveiling of Isoastilbin's Biosynthetic Blueprint: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the intricate biosynthetic pathway of isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential, has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the enzymatic cascade responsible for the synthesis of this valuable plant secondary metabolite, providing a foundational resource for its potential biotechnological production and pharmacological exploration.

This compound, identified as (2R,3S)-taxifolin-3-O-α-L-rhamnopyranoside, is a stereoisomer of the more commonly known astilbin and is found in various medicinal plants, most notably in the rhizomes of Smilax glabra. Its biosynthesis is a multi-step process originating from the general phenylpropanoid pathway, culminating in a highly specific glycosylation event.

The Core Pathway: From Phenylalanine to Taxifolin

The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA. This molecule serves as a crucial precursor for a vast array of plant natural products.

The dedicated flavonoid pathway commences with the action of chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into (2S)-naringenin.

The flavanone intermediate, naringenin, is then hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. To arrive at the immediate precursor of this compound, taxifolin (also known as dihydroquercetin), an additional hydroxylation at the 3'-position of the B-ring is necessary. This reaction is catalyzed by flavonoid 3'-hydroxylase (F3'H) . It is important to note that dihydroflavonol 4-reductase (DFR) represents a competing branch of this pathway, leading to the synthesis of leucoanthocyanidins and subsequently anthocyanins and proanthocyanidins.

The Final Step: A Specific Rhamnosylation

The defining step in this compound biosynthesis is the transfer of a rhamnose sugar moiety to the 3-hydroxyl group of taxifolin. This glycosylation is catalyzed by a specific UDP-rhamnosyltransferase (URT) , utilizing UDP-L-rhamnose as the sugar donor. The precise stereochemistry of this compound, with a (2R,3S) configuration and an α-L-rhamnopyranoside linkage, underscores the high specificity of the enzymes involved, particularly the URT. While the general class of enzymes is known, the specific gene and characterized enzyme from Smilax glabra or other this compound-producing plants remain to be definitively identified and characterized.

Quantitative Insights into this compound Accumulation

While comprehensive kinetic data for the entire pathway is still an area of active research, studies on Smilax glabra have provided valuable information on the endogenous concentrations of this compound and its isomers.

| Compound | Plant Source | Concentration (mg/g dry weight) | Reference |

| This compound | Smilax glabra rhizome | 5.03 | [1] |

| Astilbin | Smilax glabra rhizome | 18.10 | [1] |

| Neoastilbin | Smilax glabra rhizome | 11.04 | [1] |

| Neothis compound | Smilax glabra rhizome | 4.09 | [1] |

| Engeletin | Smilax glabra rhizome | 2.58 | [1] |

| (-)-Epicatechin | Smilax glabra rhizome | 1.77 | [1] |

Experimental Methodologies: A Glimpse into the Toolkit

The elucidation of the this compound biosynthetic pathway relies on a combination of advanced biochemical and molecular biology techniques.

Enzyme Assays

The activities of key enzymes in the flavonoid pathway can be determined using various methods, often involving spectrophotometric or chromatographic detection of the product. For instance, the activity of dihydroflavonol 4-reductase (DFR) , a competing enzyme, can be measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the NADPH cofactor[2].

General Protocol for DFR Enzyme Assay:

-

Enzyme Extraction: Plant tissues are ground in a suitable buffer (e.g., Tris-HCl) to extract crude proteins.

-

Reaction Mixture: The assay mixture typically contains the extracted enzyme, a dihydroflavonol substrate (e.g., dihydroquercetin), and NADPH in a buffered solution.

-

Activity Measurement: The reaction is initiated by the addition of the substrate or enzyme, and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Data Analysis: The initial reaction rate is calculated from the linear phase of the absorbance change, and enzyme activity is expressed in appropriate units (e.g., µkat/mg protein).

Heterologous Expression and Characterization of UDP-Rhamnosyltransferases

To characterize the specific URT involved in this compound synthesis, the corresponding gene can be cloned and expressed in a heterologous system, such as E. coli or yeast. This allows for the production of a pure enzyme for detailed kinetic studies.

General Workflow for Heterologous Expression:

-

Gene Identification and Cloning: Candidate URT genes are identified from the transcriptome of an this compound-producing plant and cloned into an appropriate expression vector.

-

Transformation and Expression: The expression vector is introduced into a suitable host organism, and protein expression is induced.

-

Protein Purification: The recombinant URT is purified from the host cell lysate using techniques such as affinity chromatography.

-

Enzyme Assays and Kinetic Analysis: The purified enzyme is then used in assays with taxifolin and UDP-L-rhamnose to confirm its activity and determine kinetic parameters like Km and Vmax.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the biosynthetic pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to Isoastilbin: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential. This document details its physicochemical properties, provides in-depth experimental protocols for its extraction, analysis, and biological evaluation, and elucidates its mechanisms of action through key signaling pathways.

Core Properties of this compound

This compound, a stereoisomer of astilbin, is a flavonoid found in various medicinal plants, notably in the rhizome of Smilax glabra Roxb.[1] Its biological activities, including neuroprotective, antioxidant, antimicrobial, and anti-apoptotic effects, are of great interest to the scientific community.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 54081-48-0 | [2][3] |

| Molecular Formula | C₂₁H₂₂O₁₁ | [2][3] |

| Molecular Weight | 450.39 g/mol | [2][3] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, analysis, and biological assessment of this compound.

This protocol is based on optimized ethanol extraction and subsequent purification by high-speed counter-current chromatography (HSCCC).

2.1.1. Ethanol Extraction

-

Sample Preparation: Air-dry and pulverize the rhizomes of Smilax glabra.

-

Extraction:

-

Macerate the powdered rhizomes with 60% ethanol at a liquid-to-solid ratio of 29.89 mL/g.

-

Perform the extraction at 73.63°C for 40 minutes with continuous stirring.

-

Filter the extract and collect the supernatant.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.[4][5][6]

-

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-Phase Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-n-butanol-water at a volume ratio of 1:1:2. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

HSCCC Operation:

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

-

Elute with the mobile phase at a defined flow rate.

-

-

Fraction Collection and Analysis:

-

Collect fractions at regular intervals.

-

Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.[1]

-

This method is suitable for the quantitative analysis of this compound in plant extracts and biological samples.

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound in methanol.

-

Create a series of standard solutions by diluting the stock solution to generate a calibration curve.

-

Prepare sample solutions by dissolving the extract in the mobile phase and filtering through a 0.45 µm filter.

-

-

Quantification:

This assay is used to assess the effect of this compound on cell viability and to determine non-toxic concentrations for further in vitro studies.

-

Cell Seeding: Plate cells (e.g., PC12, RAW264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11][12][13]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

This protocol is used to investigate the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit.

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

Signaling Pathways Modulated by this compound

This compound exerts its beneficial effects by modulating key cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

This compound enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and Catalase.[2][3][17]

This compound demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the p65/p50 NF-κB dimer. The dimer then translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[18]

Conclusion

This compound is a promising natural compound with well-defined antioxidant and anti-inflammatory properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease models. The modulation of the Nrf2 and NF-κB pathways highlights its potential as a multi-target therapeutic agent.

References

- 1. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective roles of this compound against Alzheimer's disease via Nrf2‑mediated antioxidation and anti‑apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 10. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 15. nacalai.com [nacalai.com]

- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Astilbin protects from sepsis-induced cardiac injury through the NRF2/HO-1 and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Isoastilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol rhamnoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including its notable antioxidant effects. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product research.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data, providing a comparative overview of its efficacy in scavenging different reactive oxygen species (ROS) and its reducing power.

| Assay | Test System | IC50 / Activity of this compound (Astilbin) | Reference Compound | IC50 / Activity of Reference |

| DPPH Radical Scavenging Activity | 2,2-diphenyl-1-picrylhydrazyl radical | 21.79 µg/mL | Ascorbic Acid | 10.9 µg/mL |

| ABTS Radical Scavenging Activity | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | ~20 µM | Uric Acid | Not Specified |

| Superoxide Anion Scavenging Activity | PMS-NADH-NBT system | Data Not Available | Not Specified | Not Specified |

| Hydroxyl Radical Scavenging Activity | Fenton Reaction (Fe²⁺ + H₂O₂) | Data Not Available | Not Specified | Not Specified |

| Ferric Reducing Antioxidant Power (FRAP) | Fe³⁺-TPTZ complex | Data Not Available | Trolox | Not Specified |

| Oxygen Radical Absorbance Capacity (ORAC) | AAPH-induced fluorescein decay | Data Not Available | Trolox | Not Specified |

Note: The available quantitative data for this compound's antioxidant activity is still limited in some key assays. Further research is required to fully characterize its antioxidant profile.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound and a reference standard (e.g., Ascorbic Acid) in a suitable solvent.

-

In a 96-well plate or cuvettes, add a specific volume of the this compound/standard solution to a defined volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle: The pre-formed blue/green ABTS•⁺ chromophore is reduced by the antioxidant, and the decolorization is measured spectrophotometrically.

Procedure:

-

Generate the ABTS•⁺ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a reference standard (e.g., Trolox).

-

Add a small volume of the this compound/standard solution to a larger volume of the diluted ABTS•⁺ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[1]

Superoxide Anion (O₂⁻•) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical. A common method involves the PMS-NADH-NBT system.[2]

Principle: Superoxide radicals are generated by the phenazine methosulfate (PMS)-NADH system and reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant competes with NBT for the superoxide radicals, thus inhibiting the formation of formazan.[2][3]

Procedure:

-

Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).[4]

-

Prepare various concentrations of this compound and a reference standard.

-

In a reaction vessel, mix the buffer, NADH, NBT, and the this compound/standard solution.

-

Initiate the reaction by adding PMS.

-

Incubate at room temperature for a defined period (e.g., 5 minutes).[3]

-

Measure the absorbance of the formazan at 560 nm.[2]

-

The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the highly reactive hydroxyl radical, often generated by the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals, which can degrade a detector molecule (e.g., deoxyribose). The antioxidant competes with the detector molecule for the hydroxyl radicals, thereby preventing its degradation. The extent of degradation is measured, often by the formation of thiobarbituric acid reactive substances (TBARS).

Procedure:

-

Prepare solutions of FeCl₃, EDTA, H₂O₂, deoxyribose, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare various concentrations of this compound and a reference standard.

-

In a reaction tube, mix the buffer, FeCl₃, EDTA, H₂O₂, deoxyribose, and the this compound/standard solution.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath to develop a pink chromogen.

-

After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).

-

The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically.[5][6]

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.[5][6]

-

Prepare various concentrations of this compound and a reference standard (e.g., Trolox).

-

Add a small volume of the this compound/standard solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[5]

-

Measure the absorbance of the blue-colored complex at 593 nm.[5]

-

The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as Trolox equivalents.[7][8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[9]

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from the thermal decomposition of AAPH, leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the fluorescence decay is monitored over time.

Procedure:

-

Prepare solutions of the fluorescent probe, AAPH, and a reference standard (Trolox) in a suitable buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well black microplate, add the fluorescent probe and the this compound/standard solution.

-

Initiate the reaction by adding the AAPH solution.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

The antioxidant capacity is calculated from the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[10][11]

Signaling Pathways Modulated by this compound's Antioxidant Activity

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system. The primary pathway implicated is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][13] In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[12] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[14][15] This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the putative role of this compound.

Experimental Workflow for Investigating this compound's Effect on the Keap1-Nrf2 Pathway

To elucidate the role of this compound in modulating the Keap1-Nrf2 pathway, a series of in vitro experiments can be conducted. The following diagram outlines a typical experimental workflow.

Conclusion

This compound demonstrates promising in vitro antioxidant activity through both direct radical scavenging and the modulation of the Keap1-Nrf2 signaling pathway. The compiled data and detailed protocols in this guide offer a solid foundation for further investigation into its therapeutic potential. However, the lack of comprehensive quantitative data across all major antioxidant assays highlights the need for additional research to fully elucidate its antioxidant profile. Future studies should focus on determining the IC50 or equivalent values for superoxide anion scavenging, hydroxyl radical scavenging, FRAP, and ORAC assays to provide a more complete picture of this compound's antioxidant capabilities. Such data will be crucial for its potential development as a novel antioxidant-based therapeutic agent.

References

- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 2. Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastilbin, a flavonoid compound, has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anti-inflammatory effects of this compound. It details the experimental protocols for assessing its impact on key inflammatory mediators and outlines the signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of the preclinical evaluation of this compound's anti-inflammatory potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a stereoisomer of Astilbin, is a dihydroflavonol glycoside found in several medicinal plants. Emerging in vitro studies suggest that this compound possesses potent anti-inflammatory activities. This guide will delve into the technical aspects of these in vitro investigations, providing detailed experimental frameworks and summarizing the current understanding of its mechanisms of action.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is quantified by its ability to inhibit the production of pro-inflammatory mediators. Due to the limited availability of specific quantitative data for this compound in the current literature, this section presents data for its closely related stereoisomer, Astilbin, to provide a contextual understanding of the potential potency.

Table 1: Inhibitory Effects of Astilbin on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Inflammatory Mediator | Assay System | IC50 Value (µM) | Percent Inhibition | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |

| Interleukin-1β (IL-1β) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | Not Reported | Significant inhibition observed | [1] |

Note: While a study reported that this compound significantly inhibits the secretion of IL-1β, IL-6, and NO, and the expression of NF-κB p-p65, specific IC50 values were not provided.[1]

Key Signaling Pathways in this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which in turn induce the expression of pro-inflammatory genes. Astilbin, and likely this compound, have been shown to suppress the phosphorylation of key MAPK proteins, leading to a reduction in the inflammatory response.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., LPS) and an activation signal (e.g., ATP, nigericin). This compound is thought to interfere with this pathway, leading to reduced secretion of mature IL-1β.

Detailed Experimental Protocols

This section provides standardized in vitro protocols to assess the anti-inflammatory properties of this compound.

General Experimental Workflow

The typical workflow for evaluating the in vitro anti-inflammatory activity of a test compound like this compound involves several key stages, from cell culture to data analysis.

References

Preliminary Cytotoxicity Studies of Isoastilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastilbin, a natural dihydroflavonol glycoside, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, with a focus on its potential as an anticancer agent. Due to the limited direct research on this compound's cytotoxicity, this document also incorporates findings from studies on its closely related isomer, Astilbin, to infer potential mechanisms of action and guide future research. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation into the cytotoxic properties of this compound.

Introduction

This compound is a flavonoid found in various medicinal plants, including Smilax glabrae. While research has highlighted its neuroprotective, antioxidant, and antimicrobial properties, its potential as a cytotoxic agent against cancer cells remains largely unexplored. Preliminary data on its inhibitory effects on certain enzymes suggest a potential for biological activity that warrants further investigation in the context of cancer therapy. This guide aims to consolidate the current, albeit limited, knowledge on this compound's cytotoxicity and provide a framework for future preclinical studies.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxic effects of this compound on cancer cell lines is scarce in publicly available literature. However, data on its enzymatic inhibition and the cytotoxic activities of its isomer, Astilbin, provide valuable insights.

Table 1: Inhibitory Concentration (IC50) of this compound on Human Cytochrome P450 Enzymes

| Enzyme | IC50 (µM) | Inhibition Type |

| CYP3A4 | 3.03 | Mixed |

| CYP2D6 | 11.87 | Noncompetitive |

Data sourced from studies on the interaction of this compound with human cytochrome P450 enzymes, which are involved in drug metabolism.

Table 2: Cytotoxicity of Astilbin (this compound's isomer) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Carcinoma | Not explicitly stated, but significant reduction in cell viability observed. | 12, 24 |

| MDA-MB-231 | Breast Carcinoma | Not explicitly stated, but significant reduction in cell viability observed. | 12, 24 |

This data is derived from studies on Astilbin and is included to suggest potential areas of investigation for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action (Inferred from Astilbin Studies)

Based on studies of its isomer Astilbin, this compound may exert its cytotoxic effects through the induction of apoptosis via the mitochondrial pathway and potentially through the regulation of cell cycle progression.

Caspase-Dependent Mitochondrial Apoptosis Pathway

Astilbin has been shown to induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway.[1] This involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.

Caption: Inferred mitochondrial apoptosis pathway for this compound.

Cell Cycle Arrest

While not directly demonstrated for this compound, many flavonoids induce cytotoxicity by arresting the cell cycle at various checkpoints, such as G1/S or G2/M. This prevents cancer cells from proliferating and can lead to apoptosis.

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

The preliminary data on this compound and the more extensive research on its isomer, Astilbin, suggest that this compound may possess cytotoxic properties against cancer cells. However, a significant research gap exists, and further in-depth studies are imperative to validate this hypothesis. Future research should focus on:

-

Screening this compound against a panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Elucidating the precise mechanisms of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.

-

Conducting in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.

This technical guide serves as a foundational resource to stimulate and guide these future investigations, which are crucial for determining the potential of this compound as a novel anticancer agent.

References

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Isoastilbin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoastilbin, a dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin and neoastilbin. Despite its presence in various medicinal plants and its potential biological activities, there is a significant lack of direct research on the bioavailability and pharmacokinetics of this compound. This technical guide provides a comprehensive overview of the current state of knowledge, drawing heavily on data from its closely related stereoisomers, astilbin and neoastilbin, to infer the likely pharmacokinetic profile of this compound. The guide highlights the consistent findings of poor oral bioavailability for these compounds and discusses the critical role of in vivo isomerization. Detailed experimental protocols from key studies on its isomers are presented to aid in the design of future research focused specifically on this compound. Furthermore, this document outlines the general metabolic pathways of flavonoid glycosides, which are presumed to be applicable to this compound, and presents a diagram of the stereoisomeric relationships. A significant knowledge gap exists, and this guide underscores the necessity for dedicated pharmacokinetic studies on this compound to support its potential development as a therapeutic agent.

Introduction to this compound and its Stereoisomers

This compound is one of four stereoisomers of the dihydroflavonol glycoside, which also include astilbin, neoastilbin, and neothis compound.[1] These compounds are found in various medicinal plants, such as those from the Smilax genus.[1] While research has predominantly focused on astilbin due to its relative abundance, the other isomers, including this compound, also exhibit biological activities.[1] A critical aspect of the pharmacokinetics of these compounds is their propensity to undergo isomerization in vivo. Specifically, this compound is the cis-trans isomer of neoastilbin.[1][2] This relationship is fundamental to understanding the potential systemic exposure to this compound following the administration of its isomers.

Figure 1: Stereoisomeric relationships of astilbin and its isomers.

Bioavailability and Pharmacokinetics of Astilbin and Neoastilbin: An Analog for this compound

Direct pharmacokinetic data for this compound is currently unavailable in the published literature. However, studies on its stereoisomers, astilbin and neoastilbin, provide valuable insights into the expected pharmacokinetic behavior of this compound. The data consistently points towards very low oral bioavailability for these compounds.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for astilbin and neoastilbin in rats following oral and intravenous administration from two separate studies. This data suggests that regardless of the specific stereoisomer administered, systemic exposure is limited.

Table 1: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats (Zheng et al., 2020) [1]

| Parameter | Astilbin (Oral, 20 mg/kg) | Neoastilbin (Oral, 20 mg/kg) | Astilbin (IV, 2 mg/kg) | Neoastilbin (IV, 2 mg/kg) |

| Cmax (ng/mL) | 60.9 | 57.5 | 5883.4 ± 2081.0 | 8566.7 ± 3091.8 |

| Tmax (h) | 0.17 | 0.5 | 0.17 | 0.17 |

| Absolute Bioavailability (%) | 0.30 | 0.28 | - | - |

Table 2: Pharmacokinetic Parameters of Astilbin in Rats (Shi et al., 2020) [3]

| Parameter | Astilbin (Oral, 12 mg/kg) | Astilbin (Oral, 24 mg/kg) | Astilbin (IV, 6 mg/kg) |

| t1/2 (min) | 101 ± 35.8 | 109 ± 25.3 | - |

| Absolute Bioavailability (%) | 1.16 ± 0.695 | 1.27 ± 0.379 | - |